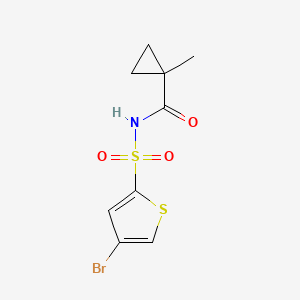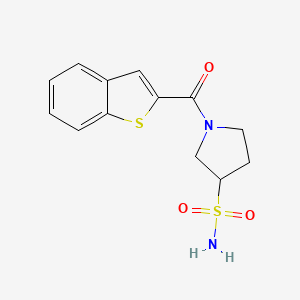
2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid is an organic compound with a complex structure that includes a methoxy group, a phenylprop-2-enylsulfamoyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxybenzoic Acid Core: This can be achieved by methoxylation of benzoic acid derivatives under basic conditions.
Introduction of the Phenylprop-2-enylsulfamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenylprop-2-enyl group can be reduced to form saturated derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of saturated phenylpropyl derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylprop-2-enyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic Acid: Lacks the phenylprop-2-enylsulfamoyl group, resulting in different chemical properties and applications.
5-(2-Phenylprop-2-enylsulfamoyl)benzoic Acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Methoxy-5-(2-phenylprop-2-enyl)benzoic Acid: Lacks the sulfonamide group, leading to different interactions with biological targets.
Uniqueness
2-Methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methoxy-5-(2-phenylprop-2-enylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-12(13-6-4-3-5-7-13)11-18-24(21,22)14-8-9-16(23-2)15(10-14)17(19)20/h3-10,18H,1,11H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIJCKKWPQYRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=C)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(hydroxymethyl)pyridin-3-yl]oxane-2-carboxamide](/img/structure/B7413128.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B7413134.png)
![N-[(4-bromo-2-fluorophenyl)methyl]-2-(difluoromethylsulfanyl)pyridine-3-carboxamide](/img/structure/B7413142.png)
![3-(2,3-Dihydro-1,4-benzodioxin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7413144.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B7413147.png)
![3-[1-(Dimethylsulfamoyl)piperidin-4-yl]-3-phenylpropanoic acid](/img/structure/B7413152.png)
![3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B7413158.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-1-ethyl-2,3-dioxo-4H-quinoxaline-6-carboxamide](/img/structure/B7413162.png)


![2-acetamido-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7413183.png)
![4-[4-(1H-imidazol-2-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7413184.png)
![2-[3-(3,6-dihydro-2H-pyran-5-ylmethylsulfamoyl)-4-methoxyphenyl]acetic acid](/img/structure/B7413204.png)

